![molecular formula C17H19ClN4O2 B2484710 N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide CAS No. 2097896-46-1](/img/structure/B2484710.png)
N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in literature, offering insights into potential methodologies that could be applied to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide. For example, a related compound, N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide, can be achieved through coupling between specific carboxamide and ethan-1-ol derivatives (Shahinshavali et al., 2021).
Molecular Structure Analysis
Studies on compounds with similar molecular frameworks have used various analytical methods to understand their structure. For instance, molecular interaction studies using AM1 molecular orbital methods have been conducted to analyze conformations and energetics of related compounds (J. Shim et al., 2002).
Chemical Reactions and Properties
Research into the chemical reactions and properties of closely related molecules has provided insights that could be extrapolated to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide. This includes studies on the synthesis and bioactivity of related compounds, highlighting their reactions under various conditions and potential bioactive properties (Xue Si-jia, 2011).
Scientific Research Applications
Pharmacological Research
Antitubercular Activity : A study by Asif (2014) explored modifications of isoniazid (INH) structures, including derivatives related to N-(2-chlorophenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide, evaluating their anti-tubercular activity against various Mycobacterium strains. The derivatives displayed significant activity, highlighting their potential as new leads for anti-TB compounds Asif, 2014.
Chemical Synthesis and Drug Development
Development of Antithrombotic Drugs : Saeed et al. (2017) reviewed synthetic methods for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, discussing the advantages and challenges of various synthetic methodologies. This research underscores the importance of chemical synthesis techniques in the development of clinically relevant compounds Saeed et al., 2017.
N-Heterocycle Synthesis : Philip et al. (2020) highlighted the application of tert-butanesulfinamide in asymmetric N-heterocycle synthesis, including piperidines, as crucial for developing therapeutically applicable compounds and natural product synthesis. This review emphasizes the role of chiral sulfinamides in generating structurally diverse and pharmacologically relevant molecules Philip et al., 2020.
Molecular Interactions and Biological Applications
DNA Interaction : Research by Issar and Kakkar (2013) on Hoechst 33258, a minor groove binder of DNA, and its analogues, provides insight into the structural requirements for DNA interaction. This research is crucial for understanding how chemical modifications can influence drug-DNA interactions, potentially leading to novel therapeutic agents Issar & Kakkar, 2013.
Environmental Impact Studies
Organochlorine Compounds : Krijgsheld and Gen (1986) assessed the impact of chlorophenols, including 2-chlorophenol, on the aquatic environment. Their comprehensive review of toxic effects and environmental persistence highlights the environmental implications of chlorophenol derivatives Krijgsheld & Gen, 1986.
properties
IUPAC Name |
N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-19-9-6-16(20-12)24-13-7-10-22(11-8-13)17(23)21-15-5-3-2-4-14(15)18/h2-6,9,13H,7-8,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMAIBXMGMBPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.